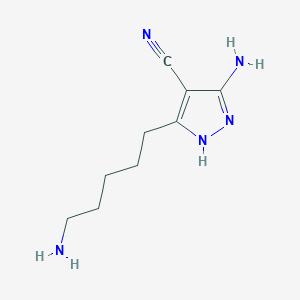

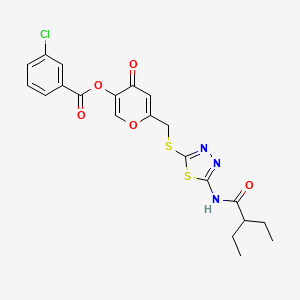

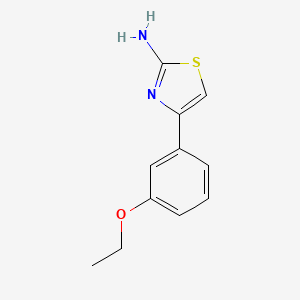

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, also known as 5-APPC, is a synthetic compound that is gaining attention in the scientific community due to its potential as a therapeutic agent. 5-APPC is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is thought to have a similar mechanism of action. It has been studied for its potential to modulate the activity of GABA receptors, as well as its potential to modulate the activity of other neurotransmitters and receptors.

Applications De Recherche Scientifique

Applications in Electronic and Molecular Properties

Electronic Properties Enhancement : The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, a derivative of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, shows potential in electronic applications. It was found that the molecule, upon interaction with fullerene, exhibits enhanced Raman activity and good absorption energy. The study highlighted its electronic spectra, active sites, biological activities, and physical and chemical properties, indicating its utility in molecular electronics and materials science (Biointerface Research in Applied Chemistry, 2022).

Antimicrobial and Antiviral Applications

Synthesis and Antiviral Evaluation : Derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, including some novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and evaluated for their antiviral activity against herpes simplex virus type-1 (HSV-1), showing promising results (European Journal of Medicinal Chemistry, 2009).

Antimicrobial Schiff Bases Synthesis : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds, after screening, exhibited significant in vitro antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h, which showed excellent activity compared to other derivatives (Heliyon, 2019).

Applications in Material Science and Surface Chemistry

Corrosion Inhibition Properties : The compound 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile was used as a precursor for synthesizing derivatives that exhibited corrosion inhibition properties on C-Steel surface in HCl. These compounds showed potential as corrosion inhibitors, with their efficiency increasing with inhibitor concentration and providing insights into the mechanism of corrosion inhibition (Journal of Bio- and Tribo-Corrosion, 2020).

Crystal and Molecular Structure Analysis

Structural Analysis : The compound 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed for its crystal and molecular structure. The study provided insights into its stabilization through intermolecular interactions, which is valuable for understanding its properties and potential applications in various fields (2022).

Propriétés

IUPAC Name |

3-amino-5-(5-aminopentyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-5-3-1-2-4-8-7(6-11)9(12)14-13-8/h1-5,10H2,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJXKJNINAQHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC1=C(C(=NN1)N)C#N)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)

![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)